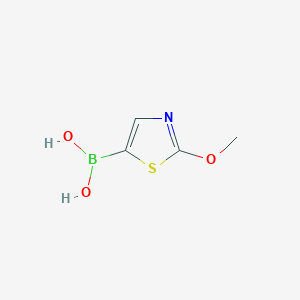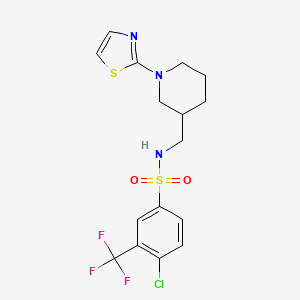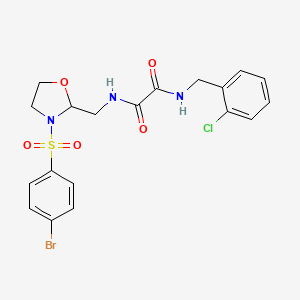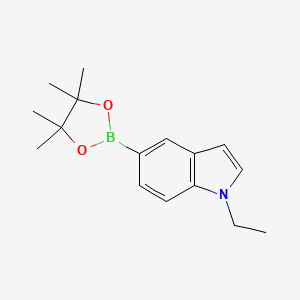
(2-Methoxythiazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxythiazol-5-yl)boronic acid is an organoboron compound that features a thiazole ring substituted with a methoxy group and a boronic acid functional group
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-Methoxythiazole-5-boronic acid involves its role as an organoboron reagent in Suzuki–Miyaura coupling . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This transmetalation step is key to the formation of new carbon–carbon bonds .
Biochemical Pathways
The compound’s role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability and environmental benignity .
Result of Action
The primary result of the action of 2-Methoxythiazole-5-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Methoxythiazole-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 2-Methoxythiazole-5-boronic acid may vary depending on the specific conditions of the reaction environment .
Biochemical Analysis
Biochemical Properties
The role of 2-Methoxythiazole-5-boronic acid in biochemical reactions is primarily associated with its use as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 2-Methoxythiazole-5-boronic acid, being a boronic acid, can interact with palladium (II) complexes during the transmetalation process .
Molecular Mechanism
The molecular mechanism of 2-Methoxythiazole-5-boronic acid is closely tied to its role in SM coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxythiazol-5-yl)boronic acid typically involves the reaction of a thiazole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxythiazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The methoxy group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while oxidation reactions may yield boronic esters or borates.
Scientific Research Applications
(2-Methoxythiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbenzo[d]thiazol-5-yl)boronic acid: This compound is structurally similar but features a methyl group instead of a methoxy group on the thiazole ring.
Other Boronic Acids: Various boronic acids with different substituents on the aromatic ring or heterocyclic ring are used in similar applications, such as in Suzuki-Miyaura coupling reactions.
Uniqueness
(2-Methoxythiazol-5-yl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the thiazole ring. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable reagent in organic synthesis and other scientific research applications.
Properties
IUPAC Name |
(2-methoxy-1,3-thiazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3S/c1-9-4-6-2-3(10-4)5(7)8/h2,7-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJUSZCCZBCLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)


![5-Ethyl-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2557559.png)

![6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2557561.png)
![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)



![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)
![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)

